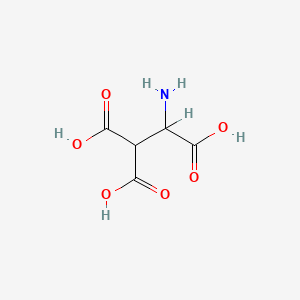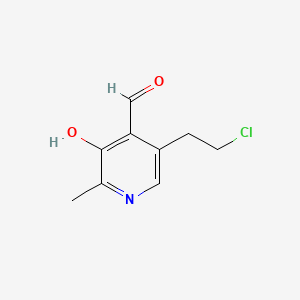
11-Hydroxymethylbenzo(a)pyrene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrene derivatives, which include 11-Hydroxymethylbenzo(a)pyrene, has been discussed in several studies . These studies highlight the importance of the pyrene nucleus due to its photophysical/electronic properties and extended rigid structure . They also discuss various indirect methods developed for preparing pyrenes with unusual substitution patterns .Chemical Reactions Analysis
The chemical reactions involving benzo(a)pyrene, a related compound, have been studied extensively . For example, it has been found that benzo(a)pyrene in its singlet excited state could react with oxygen, resulting in fluorescence quenching .Wissenschaftliche Forschungsanwendungen
Metabolic Detoxification and Carcinogenicity
Research shows that certain polycyclic aromatic hydrocarbons (PAHs) like Dibenzo[a,l]pyrene (DB[a,l]P) are highly carcinogenic. These PAHs, including 11-Hydroxymethylbenzo(a)pyrene, undergo metabolic transformations in the body. The focus of a study by Olson et al. (2011) was on the glucuronidation of pro-carcinogenic enantiomers of DB[a,l]P, which is an essential detoxification route. This process involves multiple enzymes, suggesting the significance of glucuronidation in the detoxification of DB[a,l]P metabolites, which might be similar for 11-Hydroxymethylbenzo(a)pyrene (Olson et al., 2011).
Analytical Detection in Biological Samples
Simon et al. (2000) developed a method for detecting 3-Hydroxybenzo[a]pyrene, a metabolite of benzo[a]pyrene, in human urine. This method, involving automated column-switching high-performance liquid chromatography, could potentially be adapted for the detection of 11-Hydroxymethylbenzo(a)pyrene in biological samples, aiding in exposure assessment and health risk analysis (Simon et al., 2000).
DNA Adduct Formation and Mutagenesis
A study by Yan et al. (2001) explored the structural and thermodynamic aspects of DNA adducts formed by benzo[a]pyrene diol epoxides in a DNA sequence. Such research provides insight into how 11-Hydroxymethylbenzo(a)pyrene might form DNA adducts, leading to mutagenic effects, given its structural similarity to benzo[a]pyrene (Yan et al., 2001).
Environmental Monitoring and Health Risks
For environmental monitoring, methods such as those developed by Yu and Campiglia (2005) for the direct determination of dibenzo[a,l]pyrene in water samples using solid-liquid extraction and spectrometry could be crucial. This technique, if adapted, could monitor environmental levels of 11-Hydroxymethylbenzo(a)pyrene, aiding in understanding its distribution and potential health risks (Yu & Campiglia, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzo[a]pyren-11-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-17-11-15-6-3-5-13-8-9-16-10-14-4-1-2-7-18(14)20(17)21(16)19(13)15/h1-11,22H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXZHYQBHKPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241513 | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxymethylbenzo(a)pyrene | |
CAS RN |
94500-53-5 | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



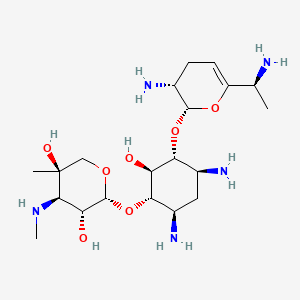
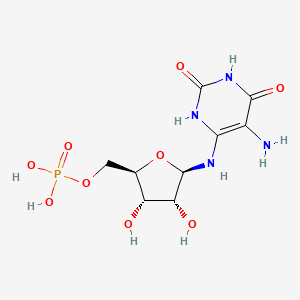
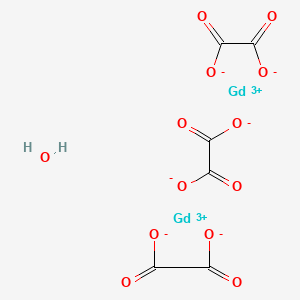

![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)




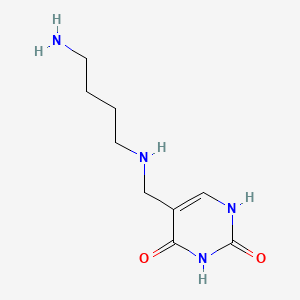
![n-[2-(5,6-Dimethoxy-1h-indol-3-yl)ethyl]acetamide](/img/structure/B1213923.png)
